methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
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Overview
Description
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a complex organic compound with the molecular formula C25H25N3O3S . This compound is characterized by its unique structure, which includes a naphthyl group, a pyrazole ring, and a piperidine moiety, all connected through a sulfonylphenyl ether linkage . It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether involves multiple steps, typically starting with the preparation of the pyrazole ring and the naphthyl group . The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the naphthyl group: This step involves the coupling of the naphthyl group to the pyrazole ring.
Formation of the piperidine moiety: Piperidine is introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the phenyl ring, followed by the etherification to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether exerts its effects involves its interaction with molecular targets such as enzymes or receptors . The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether stands out due to its unique combination of functional groups and structural features . Similar compounds include:
Methyl 4-({4-[5-(2-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether: Differing by the position of the naphthyl group.
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]morpholino}sulfonyl)phenyl ether: Featuring a morpholine ring instead of piperidine.
Biological Activity
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure features a naphthyl group linked to a pyrazole moiety via a piperidine sulfonamide linkage, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : The pyrazole component is synthesized through condensation reactions involving appropriate precursors.
- Piperidine Substitution : The piperidine ring is introduced through nucleophilic substitution reactions.
- Sulfonation : The sulfonamide group is added to enhance solubility and biological interaction.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In particular, compounds such as thiazolidinone derivatives demonstrated inhibition zones ranging from 12 to 15 mm against pathogens like Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
Compound 14 | Bacillus subtilis | 12–15 |
Compound 2 | Staphylococcus aureus | Up to 8 |
Compound X | Pseudomonas aeruginosa | No significant activity |
Anticancer Activity
Compounds featuring the pyrazole nucleus have been investigated for anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Molecular docking studies indicate that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism by which these compounds alleviate inflammation .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Interaction with Enzymes : The sulfonamide group may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : The naphthyl and pyrazole moieties could facilitate binding to various biological receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress responses in cells, contributing to their anticancer and anti-inflammatory effects .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives structurally similar to this compound. These studies highlighted their broad-spectrum antimicrobial activity and potential as therapeutic agents in treating infections caused by resistant strains .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-31-20-9-11-21(12-10-20)32(29,30)28-15-13-19(14-16-28)24-17-25(27-26-24)23-8-4-6-18-5-2-3-7-22(18)23/h2-12,17,19H,13-16H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFXAMCQLQPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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